2-[(E)-2-(3,4-dihydro-2H-quinolin-1-yl)ethenyl]-3-ethyl-5,6-dimethyl-1,3-benzothiazol-3-ium;iodide
Description
The compound 2-[(E)-2-(3,4-dihydro-2H-quinolin-1-yl)ethenyl]-3-ethyl-5,6-dimethyl-1,3-benzothiazol-3-ium;iodide is a benzothiazolium-based dye with a complex heterocyclic architecture. Its structure comprises a benzothiazolium core substituted with 3-ethyl and 5,6-dimethyl groups, linked via an ethenyl bridge to a 3,4-dihydro-2H-quinolin-1-yl moiety. The iodide counterion enhances solubility in polar solvents. Benzothiazolium derivatives are widely studied for applications in fluorescence imaging, organic electronics, and biological staining due to their tunable photophysical properties.
Properties
IUPAC Name |
2-[(E)-2-(3,4-dihydro-2H-quinolin-1-yl)ethenyl]-3-ethyl-5,6-dimethyl-1,3-benzothiazol-3-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N2S.HI/c1-4-24-20-14-16(2)17(3)15-21(20)25-22(24)11-13-23-12-7-9-18-8-5-6-10-19(18)23;/h5-6,8,10-11,13-15H,4,7,9,12H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVCEZBMIUKWJF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(SC2=C1C=C(C(=C2)C)C)C=CN3CCCC4=CC=CC=C43.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=C(SC2=C1C=C(C(=C2)C)C)/C=C/N3CCCC4=CC=CC=C43.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25IN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(3,4-dihydro-2H-quinolin-1-yl)ethenyl]-3-ethyl-5,6-dimethyl-1,3-benzothiazol-3-ium;iodide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline and benzothiazole intermediates, followed by their coupling through a vinyl linkage.
Quinoline Intermediate Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Benzothiazole Intermediate Synthesis: The benzothiazole moiety can be prepared by the cyclization of 2-aminothiophenol with acetic acid.
Coupling Reaction: The final step involves the coupling of the quinoline and benzothiazole intermediates through a vinyl linkage, typically using a Wittig reaction or a Heck coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the vinyl linkage, converting it to an ethyl linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Ethyl-linked derivatives.
Substitution: Functionalized benzothiazole derivatives.
Scientific Research Applications
Structural Composition
The compound's structure can be broken down as follows:
- Quinoline Moiety : Known for its biological activity, particularly in antimalarial and anticancer applications.
- Benzothiazole Moiety : Exhibits antimicrobial and anti-inflammatory properties.
Medicinal Chemistry
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Anticancer Activity :
- The compound has shown potential in inhibiting cancer cell proliferation. The quinoline segment is known for intercalating DNA, which may disrupt cancer cell replication.
- Case Study : Research indicated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound could be further explored for anticancer therapies.
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Antimicrobial Properties :
- The benzothiazole component is recognized for its antimicrobial activity. Studies have demonstrated that benzothiazole derivatives can inhibit the growth of bacteria and fungi.
- Case Study : A related benzothiazole derivative was tested against Staphylococcus aureus and showed significant inhibitory effects.
-
Neuroprotective Effects :
- Some studies suggest that quinoline derivatives can provide neuroprotection by modulating neurotransmitter systems.
- Case Study : Quinoline-based compounds have been assessed for their ability to protect neuronal cells from oxidative stress.
Biochemical Applications
-
Enzyme Inhibition :
- The compound may act as an inhibitor for specific enzymes involved in disease pathways. The interaction of its moieties with enzyme active sites could lead to the modulation of metabolic processes.
- Research Finding : Similar compounds have been reported to inhibit phosphodiesterases, which are crucial in various signaling pathways.
-
Fluorescent Probes :
- Due to its structural characteristics, this compound could serve as a fluorescent probe in biological imaging studies.
- Research Finding : Compounds with similar structures have been utilized effectively in cellular imaging due to their fluorescence properties.
Uniqueness of 2-[(E)-2-(3,4-dihydro-2H-quinolin-1-yl)ethenyl]-3-ethyl-5,6-dimethyl-1,3-benzothiazol-3-ium;iodide
This compound stands out due to its ability to interact with a broader range of biological targets compared to other single moiety compounds. This versatility enhances its potential applications across various fields of medicinal chemistry and biochemistry.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(3,4-dihydro-2H-quinolin-1-yl)ethenyl]-3-ethyl-5,6-dimethyl-1,3-benzothiazol-3-ium;iodide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the benzothiazole moiety can interact with various enzymes. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Key Differences and Implications:
Quinoline Saturation: The target compound’s dihydroquinoline moiety reduces aromaticity, which may decrease electron delocalization and redshift absorption/emission spectra compared to the fully aromatic quinolinium in the analog .
Substituent Effects : The 5,6-dimethyl groups on the benzothiazolium core of the target compound could enhance steric hindrance, reducing aggregation in solution and improving photostability.
Research Findings and Hypotheses
- Photophysical Properties: Benzothiazolium-quinolinium dyes typically exhibit large Stokes shifts (>100 nm) and strong molar absorptivity (>50,000 M⁻¹cm⁻¹) due to intramolecular charge transfer. The target compound’s dihydroquinoline may moderate these effects by reducing conjugation .
- Biological Interactions : Ethyl and methyl substituents improve lipid solubility, facilitating cell membrane penetration. The iodide counterion enhances aqueous solubility, balancing hydrophilicity for bioimaging applications.
- Stability: Partial saturation in the quinoline ring may increase oxidative stability compared to fully aromatic analogs, which are prone to photobleaching.
Biological Activity
The compound 2-[(E)-2-(3,4-dihydro-2H-quinolin-1-yl)ethenyl]-3-ethyl-5,6-dimethyl-1,3-benzothiazol-3-ium;iodide is a complex organic molecule featuring both quinoline and benzothiazole moieties. This structure endows it with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Quinoline Intermediate Synthesis : The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
- Benzothiazole Intermediate Synthesis : The benzothiazole moiety can be prepared by cyclization of 2-aminothiophenol with acetic acid.
- Coupling Reaction : The final step involves coupling the quinoline and benzothiazole intermediates through a vinyl linkage to form the target compound.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- DNA Intercalation : The quinoline moiety is known to intercalate with DNA, which can inhibit DNA replication and transcription, leading to apoptosis in cancer cells.
- Enzyme Interaction : The benzothiazole moiety interacts with various enzymes, potentially modulating biological pathways involved in cell signaling and metabolism.
| Moiety | Biological Target | Effect |
|---|---|---|
| Quinoline | DNA | Inhibition of replication |
| Benzothiazole | Various enzymes | Modulation of enzymatic activity |
Antimicrobial Properties
Recent studies have demonstrated that compounds containing benzothiazole derivatives exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .
Anticancer Activity
Research indicates that the quinoline-based compounds possess anticancer properties. They have been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and increased reactive oxygen species (ROS) production .
Neuroprotective Effects
Compounds similar to this compound have been studied for their neuroprotective effects. They may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's .
Table 2: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | |
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Protects neurons from oxidative stress |
Case Study 1: Anticancer Activity
A study conducted on a series of quinoline derivatives showed that the incorporation of the benzothiazole moiety significantly enhanced their cytotoxicity against breast cancer cells. The mechanism was linked to increased ROS levels leading to mitochondrial dysfunction and apoptosis .
Case Study 2: Neuroprotection
In another study focusing on neuroprotective agents, a compound similar to our target compound was tested in vitro on neuronal cell lines exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and preserved mitochondrial integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
